2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine
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Overview
Description
2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Halogenating agents, nucleophiles, and solvents like dichloromethane or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Explored for its potential as a kinase inhibitor and its role in cancer therapy.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit kinase activity by binding to the active site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Exhibits significant kinase inhibitory activity.
Comparison: 2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, it has shown a broader range of applications in both medicinal chemistry and material science .
Properties
Molecular Formula |
C7HCl4N3 |
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Molecular Weight |
268.9 g/mol |
IUPAC Name |
2,3,6,8-tetrachloropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7HCl4N3/c8-2-1-3(9)12-7-4(2)13-5(10)6(11)14-7/h1H |
InChI Key |
NDELXBOJAHDEFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N=C1Cl)N=C(C(=N2)Cl)Cl)Cl |
Origin of Product |
United States |
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